molecular formula C18H18ClFN2O2 B5326882 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide

4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide

Cat. No. B5326882
M. Wt: 348.8 g/mol
InChI Key: LNGRGCKLJRMXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. The compound was first synthesized in 2009 and has since been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide inhibits the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation via the ubiquitin-proteasome system. This compound binds to the NAE enzyme and prevents the activation of NEDD8, leading to the accumulation of certain proteins that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by increasing the levels of certain pro-apoptotic proteins, such as p21 and p27. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide in lab experiments is its specificity for the NAE enzyme, which can reduce off-target effects. However, this compound has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound has been shown to have variable efficacy in different cancer cell lines, which can make it difficult to predict its effectiveness in clinical settings.

Future Directions

There are several potential future directions for research on 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects.

Synthesis Methods

The synthesis of 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with 4-chlorobenzoyl chloride to yield the final product, this compound.

Scientific Research Applications

4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of certain proteins that can induce apoptosis in cancer cells. This compound has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.

properties

IUPAC Name

4-chloro-2-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-14-3-6-16(17(20)11-14)18(23)21-12-13-1-4-15(5-2-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRGCKLJRMXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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